tert-Butyl 1-(cyclopentylcarbamoyl)piperidin-4-ylcarbamate
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Overview
Description
tert-Butyl 1-(cyclopentylcarbamoyl)piperidin-4-ylcarbamate: is a chemical compound with the molecular formula C16H29N3O3 and a molecular weight of 311.42 g/mol . It is also known by its systematic name, Carbamic acid, N-[1-[(cyclopentylamino)carbonyl]-4-piperidinyl]-, 1,1-dimethylethyl ester . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of tert-Butyl 1-(cyclopentylcarbamoyl)piperidin-4-ylcarbamate typically involves the reaction of tert-butyl carbamate with 1-(cyclopentylcarbamoyl)piperidine-4-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl 1-(cyclopentylcarbamoyl)piperidin-4-ylcarbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: It can undergo nucleophilic substitution reactions with reagents such as or .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce amines .
Scientific Research Applications
tert-Butyl 1-(cyclopentylcarbamoyl)piperidin-4-ylcarbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(cyclopentylcarbamoyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl 1-(cyclopentylcarbamoyl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:
- tert-Butyl 1-(cyclohexylcarbamoyl)piperidin-4-ylcarbamate
- tert-Butyl 1-(cyclopropylcarbamoyl)piperidin-4-ylcarbamate
- tert-Butyl 1-(cyclobutylcarbamoyl)piperidin-4-ylcarbamate
These compounds share similar structural features but differ in the nature of the cycloalkyl group attached to the piperidine ring. The uniqueness of this compound lies in its specific cyclopentyl group, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[1-(cyclopentylcarbamoyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)18-13-8-10-19(11-9-13)14(20)17-12-6-4-5-7-12/h12-13H,4-11H2,1-3H3,(H,17,20)(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFUAUOOLOCIRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)NC2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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